4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile
Overview
Description
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzonitrile.
Hydroxylation: The hydroxyl group at position 6 can be introduced through a selective hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Pyridinyl Substitution: The pyridin-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-6-oxo-2-(pyridin-2-yl)pyrimidine-5-carbonitrile.
Reduction: Formation of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.
4-(4-Methylphenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a methyl group instead of chlorine.
4-(4-Methoxyphenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O/c17-11-6-4-10(5-7-11)14-12(9-18)16(22)21-15(20-14)13-3-1-2-8-19-13/h1-8H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCCGDVUESDPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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